molecular formula C7H7BrO B097588 2-Bromobenzyl alcohol CAS No. 18982-54-2

2-Bromobenzyl alcohol

Cat. No.: B097588
CAS No.: 18982-54-2
M. Wt: 187.03 g/mol
InChI Key: IOWGHQGLUMEZKG-UHFFFAOYSA-N
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Description

It is a white to beige crystalline powder or needles with a melting point of 78-80°C and a boiling point of approximately 220.79°C . This compound is a derivative of benzyl alcohol, where a bromine atom is substituted at the ortho position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromobenzyl alcohol can be synthesized through various methods. One common method involves the reduction of 2-bromobenzaldehyde using sodium borohydride in methanol. The reaction is typically carried out at room temperature, yielding this compound as the primary product .

Another method involves the reaction of 2-bromobenzyl chloride with sodium hydroxide in an aqueous medium. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the bromination of benzyl alcohol using bromine in the presence of a catalyst such as iron(III) chloride. The reaction is typically conducted under reflux conditions for several hours to ensure complete bromination .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: When oxidized, this compound can be converted to 2-bromobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide .

Reduction: Reduction of this compound can yield 2-bromotoluene. This reaction typically involves the use of reducing agents like lithium aluminum hydride .

Substitution: this compound can undergo nucleophilic substitution reactions. For example, it can react with sodium hydroxide to form 2-bromobenzyl ether .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydroxide

Major Products:

    Oxidation: 2-Bromobenzaldehyde

    Reduction: 2-Bromotoluene

    Substitution: 2-Bromobenzyl ether

Comparison with Similar Compounds

2-Bromobenzyl alcohol can be compared with other similar compounds such as benzyl alcohol, 2-chlorobenzyl alcohol, and 2-iodobenzyl alcohol.

Benzyl Alcohol:

    Structure: Lacks the bromine substituent.

    Properties: Lower boiling point and different reactivity profile.

2-Chlorobenzyl Alcohol:

    Structure: Contains a chlorine atom instead of bromine.

    Properties: Similar reactivity but different physical properties due to the presence of chlorine.

2-Iodobenzyl Alcohol:

    Structure: Contains an iodine atom instead of bromine.

    Properties: Higher molecular weight and different reactivity due to the presence of iodine.

Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and physical properties compared to its analogs .

Properties

IUPAC Name

(2-bromophenyl)methanol
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InChI

InChI=1S/C7H7BrO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IOWGHQGLUMEZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7BrO
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DSSTOX Substance ID

DTXSID80172411
Record name 2-Bromobenzyl alcohol
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Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Beige crystals; [Sigma-Aldrich MSDS]
Record name 2-Bromobenzyl alcohol
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CAS No.

18982-54-2
Record name 2-Bromobenzyl alcohol
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Record name 2-Bromobenzyl alcohol
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Record name 2-Bromobenzyl alcohol
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Record name 2-bromobenzyl alcohol
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Record name 2-BROMOBENZYL ALCOHOL
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Synthesis routes and methods

Procedure details

A 5-liter, 3-necked glass reaction vessel equipped as described in Example 1 was charged with 62.4 grams (1.65 moles) of sodium borohydride, 1 liter of tetrahydrofuran, and 0.26 liter (2.1 moles) of boron trifluoride diethyl etherate at 0°-5°C using essentially the same procedure as described in Example 1. After stirring the reaction mixture for an additional 15 minutes, a solution of 400 grams (2 moles) of 2-bromobenzoic acid in 1 liter of tetrahydrofuran was added dropwise over a 1.5 hour period while maintaining a temperature of 0°-10°C. When the addition was complete, the reaction mixture was stirred for 6 hours at room temperature. Hydrolysis of the reaction mixture and recrystallization of the product from hexane gave 293 grams (78.5% yield) of 2-bromobenzyl alcohol as light-orange crystals, mp 78°-80°C.
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
0.26 L
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What are the typical applications of 2-Bromobenzyl alcohol in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Research highlights its use in synthesizing various heterocyclic compounds. For example, it acts as a key starting material in the synthesis of dihydroisobenzofurans via a palladium-catalyzed sequential alkynylation/annulation reaction. [] It also plays a crucial role in creating isochroman and tetrahydroisoquinoline derivatives through radical cyclization reactions, utilizing modified Baylis-Hillman adducts. [] Additionally, researchers employ this compound in synthesizing imidazo-, oxa-, and thiazepine ring systems, exploiting its reactivity in ring-opening reactions with N-activated aziridines followed by copper-catalyzed C-N/C-C bond formation. []

Q2: Are there any eco-friendly approaches to synthesize this compound?

A2: Yes, researchers have explored biotransformation methods for a greener synthesis of this compound. [] This approach utilizes whole cells of Baker's Yeast, both in their free and immobilized forms, within a mixture of glycerol and water as the reaction medium. This method offers a more environmentally friendly alternative to traditional synthetic routes.

Q3: What is known about the reactivity of this compound in transannular reactions?

A3: Studies focusing on transannular reactions in medium-ring carbocycles reveal that this compound participates effectively in the formation of keto-ethers. [, ] This reaction proceeds through a transannular 1,5-hydride shift mechanism in the presence of hydrochloric acid (HCl). While reactions with simpler alcohols like methanol or ethanol result in lower yields, using this compound leads to a good yield of the desired keto-ether product. This highlights its utility in leveraging transannular reactions for synthesizing complex molecules.

Q4: Has this compound been used in the synthesis of biologically relevant molecules?

A4: Yes, the synthetic applications of this compound extend to the preparation of biologically significant molecules. For instance, it plays a crucial role in the synthesis of tetrahydroisoquinolines, a class of compounds known for their diverse biological activities, including antitumor, antibacterial, antiplasmodial, and β-adrenergic receptor antagonism. [] This highlights its potential in medicinal chemistry and drug discovery.

Q5: Are there any studies on the physical properties and characterization of this compound?

A5: Researchers have investigated the growth and characterization of this compound single crystals using the vertical Bridgman technique. [] This technique allows for the controlled growth of high-quality single crystals, essential for studying the compound's intrinsic properties. While specific spectroscopic data haven't been detailed in the provided abstracts, such studies contribute to understanding the solid-state properties and potential applications of this compound.

Q6: Is there research exploring the use of this compound in copper-catalyzed reactions?

A6: Yes, this compound serves as a key component in copper-catalyzed reactions. Research indicates its use in synthesizing 1,4-oxazino-, 1,4-thiazino-, and 1,4-oxazepinoquinazolinones. [] While the provided abstract doesn't delve into the specifics of the reaction mechanism or conditions, it underscores the versatility of this compound as a building block in diverse chemical transformations.

Q7: Has this compound been utilized in the preparation of any specific pharmaceutical compounds?

A7: While the provided research excerpts do not directly mention the use of this compound in synthesizing specific pharmaceutical compounds, its application in creating tetrahydroisoquinoline derivatives holds promise for medicinal chemistry. [] Tetrahydroisoquinolines represent an important class of natural and synthetic compounds with various biological activities, suggesting the potential of this compound as a building block for developing novel pharmaceuticals.

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